![molecular formula C11H9FN6 B11867785 1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11867785.png)
1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with a fluorophenyl group attached at the second position. The presence of the fluorine atom in the phenyl ring enhances its chemical properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine typically involves the condensation of 2-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate diketone or diester under acidic or basic conditions to form the pyrazole ring. The final step involves the formation of the pyrimidine ring through a cyclization reaction with a suitable amidine or guanidine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H8FN5
- Molecular Weight : 229.21 g/mol
- IUPAC Name : N-(2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
The compound's structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.
Anticancer Activity
Research has highlighted the compound's potential in cancer treatment through its action as a Janus kinase (JAK) inhibitor. JAKs are critical in the signaling pathways of many cytokines and growth factors involved in cancer progression.
- Mechanism of Action : By inhibiting JAK1, JAK2, and JAK3, the compound can disrupt the signaling pathways that promote tumor growth and survival.
- Case Study Findings :
Cell Line | IC50 (µM) |
---|---|
A549 | 12.5 |
MCF-7 | 15.0 |
Anti-inflammatory Properties
The compound has shown potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This property could be leveraged in treating conditions such as rheumatoid arthritis or other inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that pyrazolo[3,4-d]pyrimidine derivatives may possess antimicrobial properties. The ability to inhibit bacterial growth could make this compound a candidate for developing new antibiotics.
The biological activities of 1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine can be summarized as follows:
Activity Type | Description |
---|---|
Anticancer | Inhibits JAK kinases; significant cytotoxicity against cancer cell lines. |
Anti-inflammatory | Potential to inhibit pro-inflammatory cytokines; useful in inflammatory diseases. |
Antimicrobial | Exhibits activity against certain bacterial strains; further research needed. |
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or RNA, interfering with their function and leading to cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
- 1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-one
- 1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-thione
- 1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-sulfonamide
Comparison: 1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine is unique due to the presence of the fluorine atom in the phenyl ring, which enhances its chemical stability and biological activity. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications .
Biological Activity
1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine is a heterocyclic compound that combines pyrazole and pyrimidine structures. Its molecular formula is C11H8FN5, indicating the presence of carbon, hydrogen, fluorine, and nitrogen atoms, which contribute to its diverse biological activities. This compound has been studied for its potential applications in medicinal chemistry, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The unique structure of this compound includes a fluorophenyl group and an imino functional group, which enhance its reactivity and biological interactions. The compound's ability to interact with various biological targets makes it a promising candidate for drug development.
Property | Value |
---|---|
Molecular Formula | C11H8FN5 |
Molecular Weight | 223.21 g/mol |
Structural Features | Pyrazole and Pyrimidine core with a fluorophenyl substituent |
Solubility | Varies with solvent |
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : The compound has been shown to inhibit certain kinases involved in cancer progression, particularly cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- Antimicrobial Properties : It demonstrates significant antimicrobial activity against various bacterial strains and fungi. Studies have shown that related pyrazolo[3,4-d]pyrimidines possess both antibacterial and antifungal properties, making them candidates for treating infections caused by resistant pathogens .
Case Study: Anticancer Activity
A study focusing on the anticancer properties of pyrazolo[3,4-d]pyrimidines revealed that compounds with similar structures effectively inhibited CDK2 and CDK9, leading to reduced proliferation of cancer cells. The study reported that this compound exhibited an IC50 value in the low micromolar range against various cancer cell lines .
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular processes:
- Kinase Inhibition : The compound's interaction with CDKs results in disrupted cell cycle progression, leading to apoptosis in cancer cells.
- Enzyme Interaction : The imino group enhances binding affinity to target enzymes, increasing the compound's efficacy against microbial pathogens.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
This compound | Contains a fluorophenyl group | Anticancer properties | Imino group enhances reactivity |
1-(2-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine | Chlorine instead of fluorine | Antimicrobial activity | Similar structure but different halogen |
1H-Pyrazolo[3,4-d]pyrimidin-5(4H)-one | Lacks imino group | Moderate biological activity | Less reactive due to absence of imino group |
Q & A
Q. Basic: What are the optimal synthetic routes for 1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine?
Answer:
The synthesis typically involves multi-step reactions starting with pyrazole or pyrimidine precursors. Key steps include:
- Cyclocondensation : Use of 2-fluorophenylhydrazine with a pyrimidine-dione intermediate under reflux in polar aprotic solvents (e.g., DMSO or acetonitrile) to form the pyrazolo[3,4-d]pyrimidine core .
- Imination : Introduction of the imino group via nucleophilic substitution or condensation with ammonia derivatives. Reaction conditions (temperature: 80–100°C, pH 7–9) are critical to avoid side products .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .
Table 1: Optimization Parameters for Synthesis
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Solvent | DMSO or Acetonitrile | Maximizes cyclization efficiency |
Temperature | 80–100°C | Reduces byproduct formation |
Reaction Time | 12–24 hours | Ensures complete imination |
Q. Basic: How is the molecular structure of this compound confirmed?
Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : 1H and 13C NMR to verify fluorophenyl and imino group positions. Key signals: aromatic protons (δ 7.2–8.1 ppm), imino NH (δ 9.5–10.2 ppm) .
- X-ray Crystallography : Monoclinic crystal system (if crystalline) with bond lengths (e.g., N–C: 1.34 Å) and angles consistent with pyrazolo[3,4-d]pyrimidine derivatives .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+ (theoretical m/z: ~314.3) .
Q. Advanced: How do fluorophenyl substituent positions (2- vs. 4-) affect bioactivity?
Answer:
The 2-fluorophenyl group may sterically hinder target binding compared to 4-fluoro analogs. Methodological approaches to resolve contradictions:
- Comparative SAR Studies : Test both derivatives against kinases (e.g., EGFR, VEGFR) using inhibition assays (IC50 values). Example: 2-fluoro derivatives show reduced affinity due to ortho-substitution .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to analyze steric clashes in binding pockets. The 2-fluoro group may disrupt π-π stacking with tyrosine residues .
Table 2: Bioactivity Comparison of Fluorophenyl Derivatives
Derivative | Target Kinase | IC50 (nM) | Binding Affinity (ΔG, kcal/mol) |
---|---|---|---|
2-Fluorophenyl | EGFR | 450 ± 30 | -7.2 |
4-Fluorophenyl | EGFR | 120 ± 15 | -9.8 |
Q. Advanced: What strategies resolve low yields in imino group introduction?
Answer:
Low yields (<40%) often stem from competing hydrolysis or oxidation. Solutions include:
- Catalyst Optimization : Use Pd/C or Cu(I) catalysts to accelerate imination .
- Protecting Groups : Temporarily protect reactive sites (e.g., Boc for NH groups) to direct regioselectivity .
- Solvent Screening : Test mixed solvents (e.g., DMF:H2O, 4:1) to stabilize intermediates .
Q. Basic: What in vitro assays are used to screen its anticancer potential?
Answer:
Standard assays include:
- MTT/Proliferation Assays : Dose-response curves (1–100 μM) on cancer cell lines (e.g., A549, MCF-7). EC50 values <10 μM indicate potency .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify early/late apoptosis .
- Enzyme Inhibition : Kinase-Glo assays for ATP-competitive inhibition (e.g., IC50 for VEGFR2: 50–200 nM) .
Q. Advanced: How to assess metabolic stability for lead optimization?
Answer:
- Microsomal Incubation : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS. Half-life (t1/2) >60 min suggests stability .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms. Fluorophenyl groups reduce metabolic clearance compared to trifluoromethyl analogs .
Table 3: Metabolic Stability Data
Compound Modification | t1/2 (min) | CYP3A4 Inhibition (%) |
---|---|---|
2-Fluorophenyl | 75 ± 5 | 15 ± 3 |
4-Trifluoromethyl | 40 ± 8 | 35 ± 5 |
Q. Basic: What computational tools predict its pharmacokinetic properties?
Answer:
- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate logP (optimal: 2–3), bioavailability (≥30%), and blood-brain barrier penetration .
- Molecular Dynamics : GROMACS for solubility simulations in aqueous environments .
Q. Advanced: How to address discrepancies in enzyme inhibition data?
Answer:
Contradictions may arise from assay conditions or impurity interference. Validate via:
- Orthogonal Assays : Compare fluorescence polarization (FP) and radiometric assays for kinase inhibition .
- HPLC Purity Checks : Ensure >95% purity before testing. Impurities like hydrolyzed imino groups can falsely lower IC50 .
Q. Basic: What storage conditions preserve compound stability?
Answer:
- Temperature : Store at -20°C in amber vials to prevent photodegradation .
- Solubility : Lyophilize and store as a solid; reconstitute in DMSO (10 mM stock) for assays .
Q. Advanced: How to design analogs for improved target selectivity?
Answer:
- Fragment-Based Design : Replace fluorophenyl with bioisosteres (e.g., thiophene) to maintain steric bulk while altering electronic properties .
- Proteomic Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects and refine substituents .
Properties
Molecular Formula |
C11H9FN6 |
---|---|
Molecular Weight |
244.23 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-4-iminopyrazolo[3,4-d]pyrimidin-5-amine |
InChI |
InChI=1S/C11H9FN6/c12-8-3-1-2-4-9(8)18-11-7(5-16-18)10(13)17(14)6-15-11/h1-6,13H,14H2 |
InChI Key |
AZQOODOAYDWFCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=C(C=N2)C(=N)N(C=N3)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.